1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Substitution with 2-Methoxyethyl Group: The piperidine ring is then substituted with a 2-methoxyethyl group using a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.
Substitution with 2-Methoxyphenyl Group: The final step involves the substitution of the piperazine ring with a 2-methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to reduce the piperidine and piperazine rings.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-methoxylated compounds or reduced piperidine and piperazine rings.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)piperidine: Similar structure but lacks the piperazine ring.
4-(2-Methoxyphenyl)piperazine: Similar structure but lacks the piperidine ring.
1-(2-Methoxyethyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with different substitution patterns.
Uniqueness
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a piperidine and a piperazine ring, each substituted with methoxy groups
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-23-16-15-20-9-7-17(8-10-20)21-11-13-22(14-12-21)18-5-3-4-6-19(18)24-2/h3-6,17H,7-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGEVDXCBXWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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